molecular formula C22H18F2O5S B11043976 methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate

Cat. No.: B11043976
M. Wt: 432.4 g/mol
InChI Key: AJWVXZBQWDYRHQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a complex organic compound characterized by its unique structural features, including fluorophenyl groups and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-oxo-4H-pyran-2-carboxylic acid derivatives.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of Sulfanyl Methyl Group: The sulfanyl methyl group is incorporated through a thiol-ene reaction or similar sulfur-based chemistry.

    Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl methyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, potentially converting them to alcohols.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyran ring.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorophenyl groups and pyran ring are structural motifs found in many bioactive molecules, suggesting potential activity in various biological pathways.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl groups could enhance binding affinity and specificity, while the pyran ring may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of fluorine atoms in methyl 3-(4-fluorophenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine or bromine analogs. These characteristics can enhance its performance in various applications, particularly in medicinal chemistry where fluorine substitution is often used to improve drug-like properties.

Properties

Molecular Formula

C22H18F2O5S

Molecular Weight

432.4 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-3-[6-[(4-fluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate

InChI

InChI=1S/C22H18F2O5S/c1-28-20(26)11-18(13-2-4-14(23)5-3-13)22-21(27)19(25)10-16(29-22)12-30-17-8-6-15(24)7-9-17/h2-10,18,27H,11-12H2,1H3

InChI Key

AJWVXZBQWDYRHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)F)O

Origin of Product

United States

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